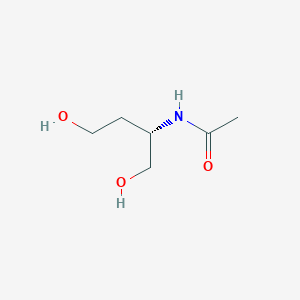

(S)-N-(1,4-Dihydroxybutan-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

N-[(2S)-1,4-dihydroxybutan-2-yl]acetamide |

InChI |

InChI=1S/C6H13NO3/c1-5(10)7-6(4-9)2-3-8/h6,8-9H,2-4H2,1H3,(H,7,10)/t6-/m0/s1 |

InChI Key |

VKDCMMRGVMTEOS-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCO)CO |

Canonical SMILES |

CC(=O)NC(CCO)CO |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnection Approaches for the (S)-Stereoisomer

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide, the primary disconnection points are the amide bond and the carbon-carbon bonds that form the butane (B89635) backbone.

A primary retrosynthetic disconnection involves cleaving the amide bond, which simplifies the target molecule to (S)-2-aminobutane-1,4-diol and acetic acid or a derivative thereof. This approach places the synthetic challenge on the stereoselective synthesis of the chiral aminodiol.

Further disconnection of (S)-2-aminobutane-1,4-diol can proceed via two main pathways:

C2-C3 Bond Disconnection: This leads to a two-carbon electrophile and a two-carbon nucleophile, where the stereochemistry at C2 must be established during the bond-forming reaction.

Functional Group Interconversion: The amino and hydroxyl groups can be retrosynthetically transformed into other functionalities, such as a nitro group and a carbonyl group, respectively, which can then be manipulated to form the desired stereochemistry.

A plausible retrosynthetic pathway starting from a chiral precursor is often the most efficient. For instance, utilizing a chiral α-amino acid as the starting material can directly provide the necessary stereocenter at the C2 position.

Asymmetric Synthesis Routes and Chiral Catalysis

Asymmetric synthesis aims to create the desired stereoisomer from a prochiral substrate through the influence of a chiral agent, which can be a catalyst, a reagent, or an auxiliary.

A highly effective strategy for the synthesis of this compound involves the use of α-amino acid derivatives as chiral precursors. L-aspartic acid, with its inherent (S)-stereochemistry at the α-carbon, is an ideal starting material.

One reported synthesis of a similar compound, (-)-Bestatin, from L-aspartic acid showcases this approach. nih.gov The carboxylic acid groups of L-aspartic acid can be selectively reduced to the corresponding alcohols to yield the desired 1,4-diol functionality. The sequence typically involves protection of the amino group and one of the carboxylic acid groups, followed by reduction of the unprotected carboxylic acid. Subsequent deprotection and further reduction of the second carboxylic acid group, followed by acetylation of the amino group, would yield the target molecule.

| Step | Reaction | Reagents and Conditions | Key Transformation |

| 1 | Protection | Boc₂O, base | Protection of the amino group |

| 2 | Selective Esterification | ROH, acid catalyst | Differentiation of the two carboxylic acids |

| 3 | Reduction | BH₃·THF or LiAlH₄ | Reduction of the free carboxylic acid to a primary alcohol |

| 4 | Protection of Hydroxyl | Protecting group (e.g., TBDMSCl) | Protection of the newly formed alcohol |

| 5 | Reduction | BH₃·THF or LiAlH₄ | Reduction of the ester to a primary alcohol |

| 6 | Deprotection | Acid or fluoride (B91410) source | Removal of protecting groups |

| 7 | Acetylation | Acetic anhydride (B1165640) or acetyl chloride | Formation of the final amide |

When creating multiple stereocenters, diastereoselective control is paramount. In the context of synthesizing aminodiols, the relative stereochemistry between the amino group and the hydroxyl groups must be carefully managed.

For instance, the reduction of a chiral α-amino-γ-keto ester can be a key step where diastereoselectivity is crucial. The existing stereocenter at the α-carbon can direct the stereochemical outcome of the ketone reduction. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting diol.

| Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |

| NaBH₄ | Moderate | General knowledge |

| L-Selectride® | High (syn) | General knowledge |

| Diisobutylaluminium hydride (DIBAL-H) | High (anti) | General knowledge |

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials. nih.gov This approach avoids the need for de novo creation of stereocenters, often leading to more efficient and scalable syntheses.

As mentioned, L-aspartic acid is a prime candidate from the chiral pool for the synthesis of this compound. nih.gov Another potential precursor is (S)-malic acid, which possesses a hydroxyl group at the C2 position with the correct stereochemistry. The hydroxyl group can be converted to an amino group through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by reduction.

Novel Synthetic Pathway Development

The development of novel synthetic pathways is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the synthesis of this compound, several green chemistry approaches can be envisioned:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild reaction conditions, often in aqueous media. For example, a lipase (B570770) could be used for the enantioselective acetylation of a racemic aminodiol, or a dehydrogenase could be employed for the stereoselective reduction of a keto group. Biocatalytic methods are increasingly being explored for the synthesis of chiral pharmaceuticals. nih.govrjeid.comsemanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This can be achieved by favoring addition reactions over substitution or elimination reactions.

Use of Renewable Feedstocks: The synthesis of the butanediol (B1596017) backbone from renewable resources, such as through the fermentation of sugars, is an active area of research. While this may not directly address the stereochemistry, it provides a sustainable source for a key building block.

Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from laboratory-scale batch synthesis to industrial-scale production of enantiopure compounds like this compound necessitates the adoption of advanced manufacturing technologies. Flow chemistry and continuous processing have emerged as powerful tools for achieving scalability, offering significant advantages over traditional batch methods in terms of safety, efficiency, and consistency.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction kinetics and higher product selectivity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for the safe execution of highly exothermic reactions and minimizing the formation of byproducts.

While specific literature detailing a fully continuous synthesis of this compound is not extensively available, related processes demonstrate the high potential of this approach. For instance, the synthesis of structurally similar N-acetylated aminodiols derived from glycerol (B35011) has been successfully integrated with continuous flow methodologies for downstream processing. mdpi.comresearchgate.net In a concatenated process, the initial N-acetylation of aminodiols like serinol (2-amino-1,3-propanediol) was performed in batch, and the resulting crude product was then directly fed into a continuous flow reactor for a subsequent acetalization reaction. mdpi.comresearchgate.net This successful integration highlights the compatibility of N-acetylated aminodiol structures with continuous processing equipment and paves the way for developing a fully continuous, end-to-end synthesis.

A hypothetical continuous process for this compound would involve pumping a stream of the precursor, (S)-2-aminobutane-1,4-diol, to converge with a stream of an acetylating agent, such as acetic anhydride or isopropenyl acetate (B1210297), in a T-mixer. The combined stream would then pass through a heated reactor coil for a specific residence time to ensure complete conversion. The product stream could then be subjected to in-line purification, for example, using scavenger resins packed in a column to remove excess reagents or byproducts, delivering the final pure compound continuously. This approach would significantly reduce manual handling, improve process safety, and allow for automated, on-demand production, making it an ideal strategy for the large-scale manufacturing of this chiral compound.

Optimization of Reaction Parameters and Yields for Enantiopure Products

The synthesis of an enantiopure product like this compound relies on a stereoselective route where the chirality is preserved throughout the chemical transformations. The key step, the N-acetylation of the precursor (S)-2-aminobutane-1,4-diol, must be optimized to achieve high yield and selectivity without compromising the stereochemical integrity of the chiral center.

The optimization process involves systematically varying key reaction parameters to find the conditions that afford the highest conversion and purity. Critical parameters for the N-acetylation of amino diols include the choice of acetylating agent, solvent, temperature, and reaction time.

Acetylating Agent: The choice of the acetylating agent is crucial. While acetic anhydride is a common and effective reagent, milder and more selective agents like isopropenyl acetate (iPAc) have proven highly effective in the N-acetylation of polyfunctional molecules like aminodiols. mdpi.comresearchgate.net Isopropenyl acetate offers the advantage of a catalyst-free and solventless reaction, with acetone (B3395972) being the only byproduct, which simplifies purification. mdpi.comorientjchem.org This chemoselectivity is vital, as it ensures that only the amino group is acetylated, leaving the primary and secondary hydroxyl groups intact.

Temperature and Time: Reaction temperature directly influences the rate of reaction. Studies on the N-acetylation of the analogous compound serinol with isopropenyl acetate have shown that temperatures between 80-90°C lead to quantitative conversion to the corresponding N-acetylated amide within a few hours. mdpi.comresearchgate.net Lowering the temperature would decrease the reaction rate, while excessively high temperatures could risk the formation of degradation products or side reactions. The optimal time is determined by monitoring the reaction's progress until the starting material is fully consumed.

Solvent and Stoichiometry: While solvent-free conditions are often preferred for green chemistry principles, the use of a solvent can be necessary to ensure homogeneity. orientjchem.org For the N-acetylation of aminodiols with isopropenyl acetate, a slight excess of the acetylating agent (e.g., 1.2 equivalents) has been shown to drive the reaction to completion efficiently. mdpi.com

The following table summarizes the optimized conditions for the N-acetylation of serinol, a close structural analog of the precursor to this compound, providing a strong starting point for the optimization of the target compound's synthesis. mdpi.com

| Parameter | Condition | Rationale/Outcome |

|---|---|---|

| Starting Material | Serinol (2-amino-1,3-propanediol) | Structural analog for process optimization. |

| Acetylating Agent | Isopropenyl Acetate (1.2 equiv.) | High chemoselectivity for N-acetylation over O-acetylation; avoids catalyst; acetone is the only byproduct. |

| Temperature | 90 °C | Ensures a high reaction rate for quantitative conversion. |

| Time | 4 hours | Sufficient time for the reaction to reach completion (>99% conversion). |

| Catalyst | None | Simplifies purification and aligns with green chemistry principles. |

| Yield | >99% | Demonstrates high efficiency of the optimized parameters. |

By applying these optimized parameters—starting with enantiopure (S)-2-aminobutane-1,4-diol—the synthesis will yield the desired enantiopure this compound with high chemical purity and preserved stereochemical integrity.

Mechanistic Investigations of Reactions Involving S N 1,4 Dihydroxybutan 2 Yl Acetamide

Detailed Reaction Mechanism Elucidation in its Formation

The formation of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide typically involves the acylation of (S)-2-aminobutane-1,4-diol. The reaction mechanism proceeds through a nucleophilic acyl substitution. The amino group of the aminodiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

The reaction initiated with acetic anhydride follows a pathway where the lone pair of electrons on the nitrogen atom of (S)-2-aminobutane-1,4-diol attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of an acetate (B1210297) ion as a leaving group and the formation of the N-acetylated product. The final step involves deprotonation of the nitrogen atom, typically by the acetate ion, to yield the stable amide and acetic acid as a byproduct.

When acetyl chloride is employed as the acetylating agent, the mechanism is similar but generally more reactive. The initial nucleophilic attack by the amino group on the carbonyl carbon of acetyl chloride also forms a tetrahedral intermediate. This intermediate then expels a chloride ion, a very good leaving group, to form the protonated amide. A base, often a tertiary amine like triethylamine (B128534) added to the reaction mixture, is then required to neutralize the hydrochloric acid generated and deprotonate the amide to give the final product.

Studies on its Reactivity and Transformation Pathways in Complex Systems

The reactivity of this compound is characterized by the presence of multiple functional groups: a secondary amide, a primary hydroxyl group, and a secondary hydroxyl group. These groups can undergo various transformations, and the reaction pathways can be influenced by the specific reagents and conditions employed.

In complex systems, the hydroxyl groups are susceptible to oxidation, esterification, and etherification reactions. For instance, selective protection of the primary hydroxyl group can be achieved due to its higher reactivity compared to the secondary hydroxyl group. This allows for subsequent modifications at the secondary hydroxyl or the amide group.

The amide group itself can undergo hydrolysis under acidic or basic conditions to regenerate the parent aminodiol. It can also be reduced to the corresponding amine. The presence of the chiral center at the C2 position influences the stereochemical outcome of reactions involving adjacent functional groups.

Stereochemical Outcomes and Regioselectivity in Derivatization Reactions

The stereochemistry of this compound plays a critical role in its derivatization reactions. The existing stereocenter at the C2 position can direct the stereochemical outcome of new stereocenter formation, a concept known as diastereoselective induction.

Regioselectivity is a key consideration in reactions involving the two hydroxyl groups. The primary hydroxyl group at the C4 position is generally more sterically accessible and therefore more reactive towards many reagents compared to the secondary hydroxyl group at the C1 position. This difference in reactivity allows for selective derivatization. For example, in esterification reactions with a bulky acylating agent, the primary alcohol is preferentially acylated.

Table 1: Regioselectivity in the Monobenzoylation of this compound

| Reagent | Solvent | Temperature (°C) | Ratio of 4-O-benzoyl to 1-O-benzoyl |

| Benzoyl chloride / Pyridine | Dichloromethane | 0 | >95:5 |

| Benzoic anhydride / DMAP | Acetonitrile | 25 | 90:10 |

Theoretical Approaches to Reaction Dynamics and Selectivity

Computational chemistry provides valuable insights into the reaction dynamics and selectivity of this compound. Density Functional Theory (DFT) is a commonly used method to model these reactions.

Transition State Characterization and Energy Barrier Calculations

Theoretical calculations can be used to identify and characterize the transition state structures for various reactions, such as the acylation of the amino group or the esterification of the hydroxyl groups. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. These calculations can help in understanding the regioselectivity observed experimentally. For example, the calculated energy barrier for the acylation of the primary hydroxyl group is typically found to be lower than that for the secondary hydroxyl group, consistent with experimental observations.

Table 2: Calculated Activation Energies for the Acylation of Hydroxyl Groups

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Acylation of primary -OH | B3LYP | 6-31G(d,p) | 15.2 |

| Acylation of secondary -OH | B3LYP | 6-31G(d,p) | 18.5 |

Molecular Orbital Analysis for Reaction Prediction

Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the reactivity of this compound. The HOMO is associated with the nucleophilic character of a molecule, while the LUMO is associated with its electrophilic character.

In the case of this compound, the HOMO is typically localized on the nitrogen atom of the amide and the oxygen atoms of the hydroxyl groups, indicating that these are the primary sites for nucleophilic attack. The LUMO, in contrast, is often centered on the carbonyl carbon of the amide group, making it the most likely site for electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the molecular structure determination of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a detailed map of atomic connectivity and spatial relationships can be constructed.

The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The acetyl methyl protons are expected to appear as a distinct singlet, while the protons of the butane (B89635) backbone will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling and the presence of a chiral center, which renders adjacent methylene (B1212753) protons diastereotopic.

Complementing this, the ¹³C NMR spectrum will display a unique signal for each of the six carbon atoms, confirming the carbon skeleton of the molecule. The chemical shifts of carbons bonded to nitrogen and oxygen will appear further downfield due to the deshielding effects of these electronegative atoms.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | ~3.6 - 3.7 | m | ~65 |

| 2 | ~4.0 - 4.2 | m | ~52 |

| 3 | ~1.6 - 1.8 | m | ~35 |

| 4 | ~3.5 - 3.6 | m | ~60 |

| 5 (C=O) | - | - | ~175 |

| 6 (CH₃) | ~2.0 | s | ~22 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Studies

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight and confirm the elemental composition of this compound. Using a soft ionization source such as Electrospray Ionization (ESI), an extremely precise mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured. This experimental value is then compared to the theoretically calculated mass for the molecular formula C₆H₁₃NO₃, providing confirmation with a high degree of accuracy (typically within 5 ppm).

Further structural information is obtained through tandem mass spectrometry (MS/MS). In these experiments, the parent ion is isolated and fragmented to produce a series of daughter ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely include the loss of water (H₂O) from the diol functionality and various cleavages of the carbon backbone and the amide group.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₁₄NO₃⁺ | 148.0968 |

| [M+Na]⁺ | C₆H₁₃NO₃Na⁺ | 170.0788 |

| [M-H₂O+H]⁺ | C₆H₁₂NO₂⁺ | 130.0863 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical techniques are fundamental for characterizing the stereochemical nature of a chiral compound by measuring its interaction with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in a compound's optical rotation across a range of wavelengths. nih.gov A chiral molecule like this compound will rotate the plane of polarized light. The ORD spectrum typically shows a characteristic peak and trough, known as a Cotton effect, near the wavelengths where the molecule absorbs light.

Circular Dichroism (CD) spectroscopy provides more direct information by measuring the differential absorption of left and right circularly polarized light. The amide group in the molecule serves as a key chromophore. The electronic transitions of this group, particularly the n→π* transition, are expected to produce a distinct signal in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly correlated with the absolute configuration at the chiral center. hmdb.ca Definitive assignment of the (S) configuration is typically achieved by comparing the experimental spectrum with that of a known standard or with theoretical spectra generated from quantum chemical calculations. researchgate.net

Advanced Chromatographic Separations for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC-MS)

To determine the enantiomeric purity of this compound, advanced chromatographic methods are required to separate it from its corresponding (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. nist.gov This method utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates. For a polar compound with hydrogen-bonding capabilities, polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) or macrocyclic glycopeptide phases (such as those based on teicoplanin or vancomycin) are highly effective. With an optimized mobile phase, the (S) and (R) enantiomers are resolved into two separate peaks, allowing for precise quantification of the enantiomeric excess (e.e.).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be adapted for chiral separations. This approach usually necessitates a derivatization step—for instance, converting the hydroxyl groups to silyl (B83357) ethers—to make the molecule sufficiently volatile for gas-phase analysis. The derivatized compound is then separated on a GC column containing a chiral selector, such as a cyclodextrin (B1172386) derivative.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography offers the most definitive method for determining the absolute stereochemistry and complete three-dimensional structure of a compound, provided it can be obtained in a suitable crystalline form. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom in the molecule can be determined. This allows for the unambiguous assignment of the (S) configuration at the C2 stereocenter. researchgate.net The resulting structural model also provides precise data on all bond lengths, bond angles, and torsional angles. Furthermore, it reveals the molecule's specific conformation in the solid state and illustrates how individual molecules pack together in the crystal lattice, including detailed information on intermolecular interactions such as hydrogen bonds.

Biochemical and Enzymatic System Interactions Non Clinical Focus

Investigation of its Role as a Substrate or Ligand in Model Enzymatic Reactions (in vitro, non-human biological systems)

Currently, there is a lack of specific studies investigating (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide as a direct substrate or ligand in isolated, model enzymatic reactions. Research has not yet detailed its binding affinity or turnover by specific purified enzymes in in vitro settings. However, the structural similarity of this compound to N-acyl amino acids suggests potential interactions with enzymes such as amidases or lipases, which are known to act on similar amide and ester linkages. Further research, including enzyme assays and binding studies, would be necessary to elucidate any direct role as a substrate or ligand for specific enzymes.

Studies on its Involvement in Metabolic Pathways in Microorganisms or Cell-Free Extracts

While direct studies on the metabolic fate of this compound in microorganisms are not extensively documented, the metabolism of related acetamide (B32628) compounds by bacteria, particularly from the genus Rhodococcus, has been reported. Rhodococcus species are known for their versatile metabolic capabilities, including the degradation of a wide range of organic compounds.

For instance, some Rhodococcus strains possess acylamidases that can hydrolyze N-substituted amides. nih.gov This suggests a potential degradation pathway for this compound, which could involve the cleavage of the acetamide bond to yield (S)-2-aminobutane-1,4-diol and acetic acid. A hypothetical degradation pathway is presented in the table below.

| Compound | Potential Metabolic Action | Resulting Metabolite(s) | Enzyme Class Implicated |

|---|---|---|---|

| This compound | Amide bond hydrolysis | (S)-2-aminobutane-1,4-diol and Acetic acid | Acylamidase |

Further research utilizing cell-free extracts from microorganisms known for their metabolic versatility or whole-cell studies with the specific compound would be required to confirm its involvement in microbial metabolic pathways.

Enzymatic Biotransformations for the Synthesis or Degradation of this compound

Enzymatic biotransformations represent a promising avenue for the synthesis of chiral compounds like this compound. A key area of research in this context is the use of ketoreductases for the stereoselective reduction of ketone precursors.

A notable example is the ketoreductase TpdE from Rhodococcus jostii TMP1, which has been shown to be involved in the catabolism of tetramethylpyrazine. researchgate.net This enzyme stereoselectively reduces N-(butan-3-one-2-yl)acetamide to N-(3-hydroxybutan-2-yl)acetamide. researchgate.net While this substrate differs from a direct precursor to this compound, it demonstrates the potential for enzymatic reduction in creating chiral hydroxyl groups on an N-acetylated aminobutane backbone.

The synthesis of this compound would likely require a multi-step enzymatic process, potentially involving a hydroxylation step to introduce the hydroxyl groups at the 1 and 4 positions, followed by a stereoselective reduction of a ketone precursor. The table below outlines a hypothetical enzymatic synthesis route.

| Reaction Step | Enzyme Class | Substrate | Product |

|---|---|---|---|

| Hydroxylation | Hydroxylase/Monooxygenase | N-(Butan-2-yl)acetamide | N-(1,4-Dihydroxybutan-2-yl)acetamide (racemic) |

| Stereoselective Reduction | Ketoreductase | N-(1-hydroxy-3-oxobutan-2-yl)acetamide | (S)-N-(1,3-Dihydroxybutan-2-yl)acetamide |

| Stereoselective Reduction | Ketoreductase (e.g., TpdE) | N-(butan-3-one-2-yl)acetamide | N-(3-hydroxybutan-2-yl)acetamide |

Structure-Activity Relationship Studies within Specific Enzyme Classes (excluding pharmacological evaluation)

There is currently no specific information available on the structure-activity relationships (SAR) of this compound within specific enzyme classes. SAR studies would involve synthesizing and testing a series of analogs of the target compound to determine how modifications to its chemical structure affect its interaction with a particular enzyme.

For example, if this compound were found to be a substrate for an acylamidase, SAR studies might involve modifying the length of the acyl chain, the position and number of hydroxyl groups on the butane (B89635) backbone, and the stereochemistry of the chiral center. The results of these studies would provide valuable insights into the enzyme's active site and substrate specificity.

The table below illustrates the types of structural modifications that could be explored in future SAR studies.

| Structural Modification | Rationale | Potential Impact on Enzymatic Activity |

|---|---|---|

| Varying the acyl group (e.g., formyl, propionyl) | Investigate the influence of the size and hydrophobicity of the acyl chain on enzyme recognition. | Could increase or decrease substrate binding and/or turnover rate. |

| Changing the position of the hydroxyl groups | Determine the importance of the 1,4-dihydroxy pattern for enzyme interaction. | Likely to significantly affect binding affinity and catalytic efficiency. |

| Modifying the stereochemistry at C2 | Assess the enzyme's stereoselectivity. | The (R)-enantiomer may be a poor substrate or an inhibitor. |

| Removal of hydroxyl groups | Understand the role of each hydroxyl group in binding to the enzyme's active site. | Expected to reduce binding affinity due to the loss of hydrogen bonding interactions. |

Application As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Synthetic Analogs

The primary documented application of (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide as a chiral synthon is in the creation of complex heterocyclic structures that are analogs of natural products or key intermediates for pharmacologically active molecules. Its defined stereochemistry is crucial for ensuring the correct spatial orientation of substituents in the target molecule, which is often essential for its biological activity.

A notable example is its use as a key intermediate in the synthesis of stereochemically pure (S)-2-(hydroxymethyl)pyrrolidin-3-ol derivatives. These pyrrolidine (B122466) scaffolds are significant in medicinal chemistry. The synthesis begins with the protection of the primary hydroxyl group of this compound, followed by activation of the secondary hydroxyl group, typically by converting it into a leaving group such as a mesylate. This activation facilitates an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the leaving group, leading to the formation of a five-membered pyrrolidinone ring. Subsequent reduction of the amide and deprotection steps yield the target chiral pyrrolidine derivative.

The following table outlines a typical reaction sequence starting from the parent aminodiol:

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | (S)-2-Aminobutane-1,4-diol | Acetic Anhydride (B1165640) (Ac₂O), Base | This compound | Introduction of the acetamide (B32628) group |

| 2 | This compound | Trityl Chloride (TrCl), Pyridine | (S)-N-(1-(Trityloxy) -4-hydroxybutan-2-yl)acetamide | Selective protection of the primary hydroxyl group |

| 3 | (S)-N-(1-(Trityloxy) -4-hydroxybutan-2-yl)acetamide | Methanesulfonyl Chloride (MsCl), Triethylamine (B128534) (TEA) | (S)-N-(1-(Trityloxy) -4-(methylsulfonyloxy)butan-2-yl)acetamide | Activation of the secondary hydroxyl group |

| 4 | (S)-N-(1-(Trityloxy) -4-(methylsulfonyloxy)butan-2-yl)acetamide | Potassium Carbonate (K₂CO₃), Methanol | (S)-1-Acetyl-5-((trityloxy)methyl)pyrrolidin-2-one | Intramolecular cyclization to form the pyrrolidinone ring |

| 5 | (S)-1-Acetyl-5-((trityloxy)methyl)pyrrolidin-2-one | Lithium Aluminum Hydride (LiAlH₄) | (S)-(1-Tritylpyrrolidin-2-yl)methanol | Reduction of the lactam to form the pyrrolidine ring |

This strategic use of this compound allows for the efficient and stereocontrolled synthesis of complex pyrrolidine-based structures, which are core motifs in a variety of biologically active compounds.

Role in the Construction of Chiral Scaffolds for Diverse Chemical Libraries

The structural features of this compound make it an excellent starting point for the construction of chiral scaffolds. A scaffold in this context is a core molecular framework that can be systematically decorated with different functional groups to generate a library of diverse compounds for screening purposes, such as in drug discovery.

The transformation of the linear dihydroxy acetamide into a rigid pyrrolidine ring system, as detailed in the previous section, is a prime example of its role in scaffold construction. The resulting (S)-2-(hydroxymethyl)pyrrolidin-3-ol scaffold presents multiple points for diversification. The secondary amine, the primary hydroxyl group, and the secondary hydroxyl group can all be selectively functionalized to create a library of compounds with varying substituents and properties.

The general scaffold and its potential points for diversification are illustrated below:

| Scaffold Core | Point of Diversification 1 | Point of Diversification 2 | Point of Diversification 3 |

| (S)-Pyrrolidine Ring | N-H of the ring (alkylation, acylation, etc.) | Primary -OH (etherification, esterification, etc.) | Secondary -OH (etherification, esterification, etc.) |

By employing this building block, chemists can reliably produce libraries of chiral compounds built around the pyrrolidine scaffold. The fixed (S)-stereochemistry of the original building block ensures that the resulting library members maintain a consistent stereochemical foundation, which is critical for interpreting structure-activity relationships during biological screening.

Development of Functional Probes and Research Tools Incorporating the this compound Moiety

Design and Synthesis of Advanced Materials with Defined Stereochemistry

There is no significant information in the current scientific literature detailing the use of this compound in the design and synthesis of advanced materials such as chiral polymers, liquid crystals, or chiral metal-organic frameworks. Its application appears to be concentrated in the synthesis of discrete small molecules for pharmaceutical and related research.

Theoretical and Computational Investigations of S N 1,4 Dihydroxybutan 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Charge Distribution Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. rsc.orgresearchgate.net For (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide, these calculations would reveal details about its geometry, stability, and reactivity.

Methodology: A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov Such calculations would yield the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Structure and Charge Distribution: Following optimization, a Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, orbital interactions, and the nature of the chemical bonds. researchgate.netnih.govnih.gov This analysis provides insights into the delocalization of electron density and the stability imparted by hyperconjugative interactions. For instance, the interaction between the nitrogen lone pair and the carbonyl π* anti-bonding orbital is a key feature of the amide bond.

A Molecular Electrostatic Potential (MEP) map would also be generated. The MEP is a color-coded map that illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms of the amide and hydroxyl groups would be areas of high positive potential, indicating their roles as hydrogen bond acceptors and donors, respectively.

Table 7.1.1: Representative Calculated Electronic Properties for a Hydroxyacetamide Analog

| Property | Calculated Value | Method |

| Dipole Moment | 3.5 - 4.5 D | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.5 to -7.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.5 to 2.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 8.0 to 10.0 eV | B3LYP/6-311++G(d,p) |

| NBO Charge on Carbonyl Oxygen | -0.6 to -0.7 e | NBO Analysis |

| NBO Charge on Amide Nitrogen | -0.5 to -0.6 e | NBO Analysis |

Note: This data is illustrative and based on typical values for similar functionalized amide compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape and its interactions with solvent molecules, which is crucial for understanding its behavior in a biological environment. mdpi.com

Conformational Analysis: MD simulations can reveal the different conformations the molecule can adopt in solution and the energetic barriers between them. researchgate.net Due to the presence of multiple rotatable bonds, this compound is expected to have a complex conformational landscape. The simulations would track the time evolution of dihedral angles to identify the most populated conformational states. This is particularly important for understanding how the molecule might present itself to a binding partner, such as an enzyme.

Intermolecular Interactions: When simulated in a solvent like water, MD can provide detailed information about intermolecular interactions, especially hydrogen bonding. researchgate.netmdpi.com The two hydroxyl groups and the amide group in this compound can act as both hydrogen bond donors and acceptors. Analysis of the simulation trajectories, for example through radial distribution functions, can quantify the number and lifetime of hydrogen bonds between the molecule and surrounding water molecules. This provides insight into its solvation and hydrophilicity.

Table 7.2.1: Typical Parameters for an MD Simulation of a Small Organic Molecule in Water

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, or CHARMM |

| Water Model | SPC/E or TIP3P |

| Box Type | Cubic or Rhombic Dodecahedron |

| Simulation Time | 100 - 500 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Integration Timestep | 2 fs |

Prediction of Spectroscopic Signatures and Vibrational Properties

Quantum chemical calculations can predict spectroscopic properties, such as vibrational frequencies, which can aid in the experimental characterization of a molecule. nih.gov

Methodology: Using the optimized geometry from DFT calculations, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra can be computed. nih.govcas.cz These calculated spectra can be compared with experimental data to confirm the structure of the compound.

Vibrational Properties: The predicted vibrational spectrum of this compound would show characteristic peaks for its functional groups. For example, the O-H stretching vibrations of the hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amide would be found around 3300 cm⁻¹. The strong C=O stretching of the amide (Amide I band) is expected in the 1650-1680 cm⁻¹ region, and the N-H bending (Amide II band) would be in the 1520-1570 cm⁻¹ range. libretexts.org The precise positions of these bands are sensitive to the conformational state and hydrogen bonding environment of the molecule.

Table 7.3.1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200 - 3600 |

| N-H Stretch | Amide | ~3300 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 |

| N-H Bend (Amide II) | Amide | 1520 - 1570 |

| C-O Stretch | Hydroxyl | 1050 - 1260 |

Note: These are typical frequency ranges for the specified functional groups and are subject to shifts based on the specific molecular environment.

Molecular Docking Studies for Ligand-Enzyme Interactions (in vitro, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. bioinformation.netnih.gov

Methodology: A typical molecular docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's structure would be energy-minimized. The protein structure would be obtained from a repository like the Protein Data Bank (PDB). A docking algorithm would then be used to explore possible binding poses of the ligand within a defined binding site of the protein, scoring each pose based on an energy function.

Ligand-Enzyme Interactions: Given its structure, this compound could potentially interact with a variety of enzymes. For instance, its hydroxyl groups might allow it to bind to the active site of a kinase or a dehydrogenase. A docking study would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl and amide groups of the ligand would be expected to form hydrogen bonds with polar amino acid residues in the enzyme's active site.

Table 7.4.1: Illustrative Molecular Docking Results of a Hydroxyacetamide Ligand with a Hypothetical Kinase

| Parameter | Result |

| Target Enzyme | Hypothetical Serine/Threonine Kinase |

| Docking Score | -7.5 kcal/mol |

| Predicted Hydrogen Bonds | Amide N-H with Asp145 backbone C=OCarbonyl C=O with Lys72 side chain N-HPrimary -OH with Glu91 side chain C=OSecondary -OH with Thr108 side chain -OH |

| Key Interacting Residues | Lys72, Glu91, Thr108, Asp145 |

Note: This table presents a hypothetical scenario for illustrative purposes, as no specific docking studies for this compound have been identified.

Future Research Directions and Emerging Areas

Unexplored Synthetic Avenues and Methodological Advancements

Current synthetic routes to chiral amino alcohols, the structural class to which (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide belongs, often face limitations. Future research could focus on developing novel catalytic strategies to construct the chiral β-amino alcohol framework more efficiently from readily available starting materials like aldehydes and imines. westlake.edu.cn One promising, yet largely unexplored, avenue involves the use of chromium-catalyzed asymmetric cross-coupling reactions. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, offering a modular approach to synthesizing high-value chiral β-amino alcohols. westlake.edu.cn

Furthermore, advancements in racemization-free coupling reagents for amide synthesis present another area for methodological improvement. researchgate.netrsc.org Exploring reagents like ynamides or employing Lewis acid catalysis could provide milder and more atom-efficient pathways to this compound and its derivatives, minimizing the risk of epimerization at the stereocenter. researchgate.net The development of one-pot synthetic strategies, combining multiple reaction steps into a single operation, would also significantly enhance the efficiency and sustainability of its production.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Chromium-Catalyzed Asymmetric Cross-Coupling | Modular synthesis from simple precursors, high stereoselectivity. westlake.edu.cn | Catalyst sensitivity, optimization of reaction conditions. |

| Racemization-Free Amide Coupling | Milder reaction conditions, preservation of stereochemical integrity. researchgate.netrsc.org | Reagent cost and availability, substrate scope. |

| One-Pot Syntheses | Increased efficiency, reduced waste and purification steps. acs.org | Compatibility of sequential reaction conditions. |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around this compound can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). acs.orgacs.org HTE platforms enable the rapid screening of numerous reaction variables, such as catalysts, ligands, solvents, and temperature, to quickly identify optimal conditions for the synthesis of the target molecule and its derivatives. documentsdelivered.com This approach is particularly valuable for complex reactions like asymmetric hydrogenations, which are often employed in the synthesis of chiral molecules. acs.orgacs.org

Automated platforms, such as the integration of liquid handling systems with automated sample storage, can streamline the entire workflow from reagent preparation to product analysis. youtube.com This not only increases the number of experiments that can be performed but also enhances reproducibility and reduces the potential for human error. youtube.com For this compound, this could facilitate the rapid generation of a library of derivatives with modifications at the hydroxyl or acetamide (B32628) functionalities, which could then be screened for specific biological activities or material properties.

Development of Advanced Analytical Techniques for In Situ Monitoring of its Transformations

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound can be achieved through the development and application of advanced in situ analytical techniques. nih.gov Techniques such as ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) allow for the real-time monitoring of reaction components, providing valuable insights into the formation of intermediates and byproducts. mt.com This information is crucial for optimizing reaction conditions to maximize yield and purity. mt.com

The application of time-resolved in situ (TRIS) monitoring approaches can provide a more dynamic picture of chemical transformations. nih.gov By combining complementary techniques, researchers can gain a comprehensive understanding of the reaction landscape. For instance, coupling spectroscopic methods with in situ reaction calorimetry could provide simultaneous information on both chemical composition and reaction energetics.

| Analytical Technique | Information Gained | Application to this compound Synthesis |

| In-situ FTIR (ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Optimization of reaction endpoints, identification of stable intermediates. mt.com |

| Time-Resolved In Situ (TRIS) Monitoring | Dynamic understanding of reaction mechanisms and kinetics. nih.gov | Elucidation of complex reaction pathways and transient species. nih.gov |

| In-situ NMR Spectroscopy | Detailed structural information on species in the reaction mixture. | Characterization of intermediates and determination of stereoselectivity in real-time. |

Applications in Chemoenzymatic Cascade Reactions and Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral molecules like this compound. nih.govnih.govnih.gov Enzymes, such as ω-transaminases, can catalyze the stereoselective amination of prochiral ketones with high efficiency and enantioselectivity. acs.orgresearchgate.netwiley.com Future research could focus on engineering and immobilizing these enzymes to enhance their stability, reusability, and performance in industrial-scale processes. researchgate.net

A particularly exciting area is the development of chemoenzymatic cascade reactions, where multiple enzymatic and chemical steps are combined in a one-pot process. acs.orgnih.gov For instance, a cascade involving a transketolase and a transaminase could be envisioned for the synthesis of chiral amino-polyols from simple achiral precursors. nih.gov The integration of biocatalytic steps can significantly shorten synthetic routes and reduce the environmental impact of chemical manufacturing. nih.gov

Computational Design of New this compound Derivatives for Specific Research Applications

Computational modeling and molecular docking are becoming increasingly integral to the design of new molecules with specific biological activities. nih.govnih.govhuji.ac.il These in silico methods can be used to predict the binding affinity of this compound derivatives to target proteins, guiding the synthesis of compounds with enhanced potency and selectivity. nih.govnih.gov For example, molecular hybridization techniques based on crystallographic data can be employed to design novel N-substituted acetamide derivatives with specific therapeutic applications. nih.gov

By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net This approach has been successfully used in the development of various therapeutic agents, including inhibitors of cyclooxygenase-II (COX-II) and antagonists for the P2Y14 receptor. nih.govarchivepp.com A similar strategy could be applied to design derivatives of this compound for applications in areas such as anticancer or antimicrobial research. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for (S)-N-(1,4-Dihydroxybutan-2-yl)acetamide, and how can stereochemical purity be ensured?

Methodological Answer:

- Synthetic Strategy : Use a two-step approach: (1) Protect the diol groups in 1,4-dihydroxybutan-2-amine using tert-butyldimethylsilyl (TBS) groups to avoid side reactions. (2) Perform acetylation with acetic anhydride under mild basic conditions (e.g., triethylamine). Deprotection via tetrabutylammonium fluoride (TBAF) yields the final product.

- Stereochemical Control : Employ chiral catalysts (e.g., (R)-BINOL derivatives) during amine synthesis or use enantiomerically pure starting materials. Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Purification : Use reverse-phase HPLC or recrystallization in ethanol/water mixtures to isolate the (S)-enantiomer.

Q. Which analytical techniques are most effective for characterizing the structural and enantiomeric purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Enantiomeric Purity :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralcel OD-H) with a polar mobile phase (e.g., 80:20 hexane/ethanol) to resolve (S)- and (R)-enantiomers .

- Optical Rotation : Compare experimental [α] values with literature data for the (S)-enantiomer.

Q. What are the key considerations when designing solubility and stability studies for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Testing : Use shake-flask method with UV-Vis quantification. Test in buffers (pH 2–8) and organic solvents (e.g., DMSO, ethanol). Note: Hydroxyl groups enhance aqueous solubility but may require pH adjustment .

- Stability Assessment :

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Hydrolytic Stability : Incubate in PBS at 37°C and monitor degradation via HPLC .

- Data Interpretation : Correlate solubility with logP values (estimated via XlogP ~-1.2) and hydrogen-bonding capacity (PSA ~73.0 Ų) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between (S)- and (R)-enantiomers of N-(1,4-Dihydroxybutan-2-yl)acetamide?

Methodological Answer:

- Biological Assays : Conduct parallel cytotoxicity (e.g., MTT assay ) or enzyme inhibition studies for both enantiomers. Use IC values to quantify potency differences.

- Structural Analysis : Compare X-ray crystallography or molecular docking results to identify stereospecific binding interactions .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity differences. Publish raw data and experimental conditions to address reproducibility issues .

Q. What experimental strategies are recommended for investigating the metabolic pathways of this compound in mammalian cell models?

Methodological Answer:

- Metabolite Identification :

- LC-MS/MS : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Stable Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate.

- Enzyme Mapping : Incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Q. What computational chemistry approaches are suitable for predicting the conformational stability and intermolecular interactions of this compound?

Methodological Answer:

- Conformational Analysis : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to identify low-energy conformers. Use Gaussian 16 for DFT optimization (B3LYP/6-31G* basis set) .

- Interaction Studies :

- Data Validation : Compare computational results with experimental NMR NOE correlations or crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.